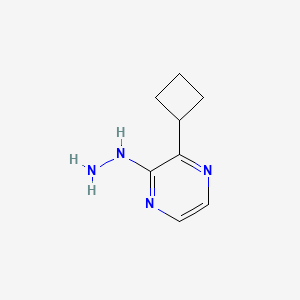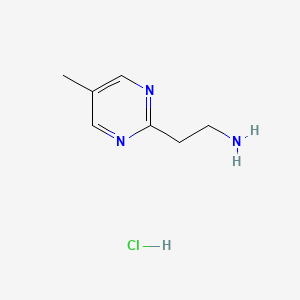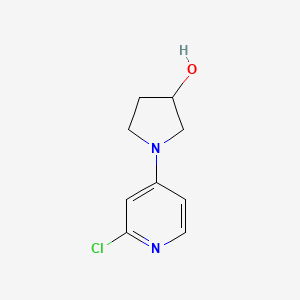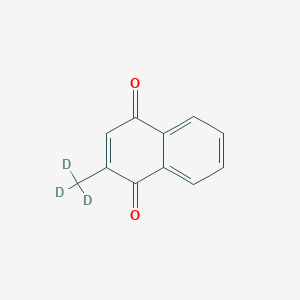
2-Cyclobutyl-3-hydrazinylpyrazine
Vue d'ensemble
Description
“2-Cyclobutyl-3-hydrazinylpyrazine” is a chemical compound with the CAS Number: 1565550-47-1 . It has a molecular weight of 164.21 and its IUPAC name is 2-cyclobutyl-3-hydrazineylpyrazine .
Molecular Structure Analysis
The InChI code for “2-Cyclobutyl-3-hydrazinylpyrazine” is 1S/C8H12N4/c9-12-8-7 (6-2-1-3-6)10-4-5-11-8/h4-6H,1-3,9H2, (H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“2-Cyclobutyl-3-hydrazinylpyrazine” is a powder and it is stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
DNA Binding and Biological Activity
Research has demonstrated the significance of pyrazine derivatives in binding to DNA, which is crucial for understanding their biological activities and potential therapeutic applications. A study by Mech-Warda et al. (2022) focused on low-molecular pyrazine-based DNA binders, exploring their physicochemical and antimicrobial properties. The study found that pyrazine derivatives, including chlorohydrazinopyrazine, exhibit a high affinity for DNA without showing toxicity towards human cells, suggesting potential clinical applications (Mech-Warda et al., 2022).
Synthesis of Novel Compounds
The synthesis and structural analysis of pyrazine derivatives have led to the development of novel compounds with promising biological activities. For example, studies have synthesized new indole-containing heterocyclic substances using 2-arylhydrazononitriles, demonstrating significant antimicrobial activities against a range of bacteria and yeast (Behbehani et al., 2011). Another study synthesized hydrazinobenzothiazole and its derivatives, investigating their absorption properties and potential as disperse dyes, highlighting the versatility of pyrazine derivatives in chemical synthesis (Şener et al., 2018).
Antimicrobial and Pharmacological Applications
Pyrazine derivatives have been explored for their antimicrobial properties, with several studies synthesizing compounds that exhibit activity against Gram-negative and Gram-positive bacteria, as well as yeast. One study on the synthesis of aminophosphinic acids containing cyclobutane and 1,3-thiazole demonstrated significant activity against Staphylococcus aureus and Mycobacterium fortuitum, indicating the potential for developing new antimicrobial agents (Koparir et al., 2011). Furthermore, the synthesis of novel aminocyclobut-2-en-1-ones showed promise as potent VLA-4 antagonists, underscoring the potential therapeutic applications of these compounds (Brand et al., 2003).
Safety And Hazards
The safety information for “2-Cyclobutyl-3-hydrazinylpyrazine” includes several hazard statements: H302, H315, H319, H335, H351 . These codes correspond to specific hazards associated with the compound. Precautionary statements are also provided: P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
(3-cyclobutylpyrazin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-12-8-7(6-2-1-3-6)10-4-5-11-8/h4-6H,1-3,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMANAPVMKZFTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=CN=C2NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-3-hydrazinylpyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol](/img/structure/B1436231.png)
![(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1436232.png)







![2-Ethoxy-6-azaspiro[3.4]octane](/img/structure/B1436245.png)


![2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene](/img/structure/B1436252.png)
![[3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1436253.png)